molecular formula C24H23FN4O3 B2953486 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide CAS No. 1226432-00-3

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B2953486
CAS No.: 1226432-00-3
M. Wt: 434.471
InChI Key: VQVWBFZJKFBGIV-UHFFFAOYSA-N
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Description

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H23FN4O3 and its molecular weight is 434.471. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective Potentials : The search for compounds with neuroprotective properties is critical in addressing neurodegenerative diseases and ischemic damage. A compound such as Bay X 3702, which shows a neuroprotective potency possibly associated with its ability to inhibit excessive glutamate release during ischemic stroke or brain trauma, highlights the importance of targeting serotonin receptors for therapeutic gains. Such compounds can significantly reduce cortical infarct volume, suggesting potential for acute cerebral infarction treatment (Semkova, Wolz, & Krieglstein, 1998).

Antimicrobial Activities : The discovery of new antimicrobial agents is vital in the fight against resistant bacterial strains. Compounds with structures similar to N-butyl-5-[(3-chlorobenzoyl)amino]-N-methyl-2-piperazin-1-ylnicotinamide, especially those with variations in the piperazine moiety, show promise in this area. For instance, a series of 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis, highlighting the compound's potential as a lead for developing new antitubercular agents (Jallapally et al., 2014).

Antipsychotic and Antidepressant Effects : The role of serotonin and dopamine receptors in psychiatric disorders makes compounds that act on these receptors highly relevant. Aripiprazole, for instance, is a novel antipsychotic drug that acts as a partial agonist at dopamine D2 receptors and exhibits high affinity for serotonin 5-HT1A receptors. This dual action contributes to its efficacy against symptoms of schizophrenia, including cognitive and negative symptoms, with a favorable side-effect profile, underscoring the potential therapeutic benefits of targeting these receptor pathways (Jordan et al., 2002).

Cancer Research : The quest for novel anticancer agents remains a priority in medical research. Compounds that can inhibit enzymes such as aromatase, crucial for estrogen biosynthesis, are of particular interest in the treatment of hormone-dependent cancers. Research into compounds like 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, which showed potent in vitro inhibition of human placental aromatase, reveals the potential of such molecules in developing more effective cancer therapies (Hartmann & Batzl, 1986).

HIV Research : The fight against HIV/AIDS involves the continuous search for novel therapeutic agents. 6-Aminoquinolones, for example, have shown significant in vitro activity against human immunodeficiency virus type 1 (HIV-1), with certain derivatives exhibiting potent inhibition of HIV-1 replication. This suggests the importance of such compounds in the development of new antiviral drugs that could offer improved treatment options for individuals living with HIV/AIDS (Cecchetti et al., 2000).

Properties

IUPAC Name

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c1-31-21-11-19-20(12-22(21)32-2)27-14-16(13-26)23(19)29-9-7-15(8-10-29)24(30)28-18-5-3-17(25)4-6-18/h3-6,11-12,14-15H,7-10H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVWBFZJKFBGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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